molecular formula C10H10N2O2S B189244 1-Tosylpyrozole CAS No. 6126-10-9

1-Tosylpyrozole

Cat. No. B189244
M. Wt: 222.27 g/mol
InChI Key: XDFZXGSBGXAPLS-UHFFFAOYSA-N
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Patent
US07238720B2

Procedure details

A suspension of pyrazole (1 g) and 4-toluenesulfonyl chloride (2.8 g) in pyridine (10 ml) was stirred at 130° C. for 1 hour. After the reaction mixture was cooled, water was added to the reaction mixture, resulting in a white suspension. The resultant suspension was filtered, and the obtained white solids were washed three times with water. Drying at room temperature under reduced pressure gave white solids (500 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[C:6]1([CH3:16])[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][CH:7]=1.O>N1C=CC=CC=1>[C:6]1([CH3:16])[CH:11]=[CH:10][C:9]([S:12]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)(=[O:14])=[O:13])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
2.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
resulting in a white suspension
FILTRATION
Type
FILTRATION
Details
The resultant suspension was filtered
WASH
Type
WASH
Details
the obtained white solids were washed three times with water
CUSTOM
Type
CUSTOM
Details
Drying at room temperature under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1N=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 15.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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